4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with a unique structure. This compound features multiple functional groups, including a thiazole ring, an amide group, and several ether linkages. Its intricate structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, which is then coupled with other intermediates through a series of reactions. Common reagents used in these steps include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide exerts its effects involves its interaction with molecular targets. The thiazole ring and amide group can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity and function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound with a similar structural motif but different functional groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another compound with a related structure, used in different applications.
Uniqueness
What sets 4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide apart is its combination of functional groups and the resulting chemical properties. Its ability to participate in a wide range of reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Properties
IUPAC Name |
4,4,11,11-tetramethyl-N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O7S/c1-17(2)25-10-11(26-17)13-15(28-18(3,4)27-13)24-12(10)14(23)19-6-5-9(22)21-16-20-7-8-29-16/h7-8,10-13,15H,5-6H2,1-4H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKNZJCSBINFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCCC(=O)NC4=NC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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